3-[(2-Methoxyethanesulfinyl)methyl]aniline
Overview
Description
“3-[(2-Methoxyethanesulfinyl)methyl]aniline” is a chemical compound with the CAS Number: 1250234-02-6 . It has a molecular weight of 213.3 and its IUPAC name is 3-{[(2-methoxyethyl)sulfinyl]methyl}phenylamine . It is typically in an oil form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical form of “this compound” is oil . It is stored at room temperature . The compound has a molecular weight of 213.3 .Scientific Research Applications
Novel Schiff-base Fluorescent Sensor for Aluminum(III) Ions
A study describes the synthesis and characterization of a Schiff-base fluorescent sensor, which exhibited significant fluorescence enhancement upon binding with Al3+ ions. This sensor demonstrated potential for practical applications in monitoring Al3+ concentrations in biological systems (Tian et al., 2015).
Electrosynthesis of Polyanilines
Research on the electrochemical polymerization of ring-substituted anilines, including those with methoxy groups, highlighted the effective synthesis of polymeric materials with potential applications in electronics and materials science (Cattarin et al., 1988).
Nano-/Microstructures of Polyaniline Derivatives
A systematic investigation into the morphologies of polymers derived from aniline and its substituted derivatives under various conditions, emphasizing the impact of substitution on the polymerization process and resulting material properties (Luo et al., 2011).
Hydroaminomethylation for N-Arylated Amines
A catalytic system for the one-step synthesis of N-arylated amines from aniline and its derivatives showcases a method for creating important intermediates for pharmaceuticals and agrochemicals (Zheng & Wang, 2019).
Polymerization into LDH Interlamellar Space
The incorporation of aniline sulfonic acid derivatives into layered double hydroxides via coprecipitation, followed by thermal treatment, illustrated a method for modifying the interlayer space of LDHs for potential applications in catalysis and materials science (Moujahid et al., 2005).
Properties
IUPAC Name |
3-(2-methoxyethylsulfinylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPRZQXTZVDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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